Dansyl sn-glycero-3-phosphoethanolamine
Description
Contextualizing Fluorescent Lipid Probes in Biological Research
The study of lipids and their functions in biological systems presents unique challenges due to their structural simplicity and the difficulty in applying traditional genetic modification techniques. nih.gov Fluorescent lipid probes have emerged as a powerful solution to overcome these hurdles, enabling the investigation of lipid trafficking, sorting, and interactions within cellular membranes. nih.govacs.org These probes are essentially lipid molecules tagged with a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. youtube.com This property of fluorescence allows for the detection and tracking of the labeled lipid within a complex biological environment. youtube.com
The design of fluorescent lipid probes requires careful consideration to ensure that the attached fluorophore does not significantly alter the natural behavior of the lipid molecule. nih.gov The size and location of the fluorescent tag can impact the lipid's properties and its interactions with other cellular components. nih.gov Ideal fluorescent probes should mimic the behavior of their natural counterparts as closely as possible to provide accurate biological information. nih.govnih.gov Researchers have developed a variety of fluorescent probes targeting different aspects of membrane biology, including those sensitive to membrane polarity, viscosity, mechanical stress, and voltage. acs.org
Fluorescent lipid probes are utilized in a wide array of research applications, including:
Imaging of cells and tissues: Techniques like confocal microscopy and flow cytometry use fluorescent probes to visualize the distribution and dynamics of lipids in living cells. youtube.com
Biosensing: Probes can be designed to detect specific ions, molecules, or changes in the cellular environment. acs.orgyoutube.com
Studying membrane fusion and fission: These processes, crucial for intracellular transport, can be monitored by observing the movement and mixing of fluorescently labeled lipids. youtube.com
Investigating protein-lipid interactions: The binding of proteins to membranes can be studied by observing changes in the fluorescence of lipid probes. nih.gov
Significance of Phosphatidylethanolamine (B1630911) Analogs in Membrane Biophysics
Phosphatidylethanolamine (PE) is a major phospholipid component of biological membranes, constituting up to 25% of total phospholipids (B1166683) in all living cells and is particularly abundant in nervous tissue. wikipedia.org Its unique conical shape, a result of its smaller headgroup compared to its acyl chains, imparts a negative curvature to membranes. nih.gov This property is crucial for various cellular processes, including membrane fusion, fission, and the proper folding and function of membrane proteins. youtube.comwikipedia.orgmdpi.com PE also contributes to the viscosity of the lipid bilayer, with membranes containing PE being more viscous than those composed solely of phosphatidylcholine. wikipedia.org
The study of PE's precise roles is often facilitated by the use of its synthetic analogs. These analogs, where a part of the molecule is modified or labeled, allow researchers to track the movement and behavior of PE within the complex environment of a cell membrane. nih.gov For instance, fluorescently labeled PE analogs have been instrumental in demonstrating the ATP-dependent and protein-mediated movement of phospholipids between the inner and outer leaflets of the red blood cell membrane. nih.gov
The use of PE analogs extends to understanding how lipids are extracted from and transferred between membranes by lipid transfer proteins. nih.gov By monitoring the changes in fluorescence of a PE analog as it moves from a liposome (B1194612) to a protein and then to an acceptor vesicle, researchers can dissect the kinetics of these fundamental biological processes. nih.gov Furthermore, PE analogs are used in model membrane systems to study the influence of different lipid compositions on membrane properties and the formation of non-bilayer structures, which are implicated in various cellular functions. capes.gov.br
Overview of Dansyl Fluorophore Utility in Biochemical Investigations
The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a versatile fluorophore widely employed in biochemical and biophysical studies. chemicalbook.com A key feature of the dansyl fluorophore is that it is essentially non-fluorescent until it reacts with a primary or secondary amine to form a stable sulfonamide adduct, which then exhibits strong blue or blue-green fluorescence. chemicalbook.com This property makes it an excellent tool for labeling and detecting proteins, peptides, and amino acids. chemicalbook.commdpi.com
One of the most significant advantages of the dansyl group is the sensitivity of its fluorescence to the polarity of its immediate environment. chemicalbook.comnih.gov The fluorescence quantum yield and the wavelength of maximum emission can shift depending on whether the fluorophore is in a hydrophobic (nonpolar) or a hydrophilic (polar) environment. chemicalbook.com This solvatochromic property is particularly valuable for probing the binding of ligands to proteins or their insertion into biological membranes. chemicalbook.comnih.gov For example, a dansyl-labeled molecule will show enhanced fluorescence and a blue shift in its emission spectrum when it moves from an aqueous environment to a hydrophobic binding pocket on a protein or into the lipid core of a membrane.
The dansyl group also offers several other practical advantages in biochemical research:
Small Size: Compared to other common fluorophores, the dansyl group is relatively small, minimizing potential steric hindrance and perturbation of the labeled molecule's function. mdpi.com
Large Stokes Shift: Dansyl amides exhibit a large difference between their maximum absorption and emission wavelengths (Stokes shift), which is beneficial for reducing background noise in fluorescence measurements. chemicalbook.com
Enhancement of Mass Spectrometry Signals: The dansyl moiety can improve chromatographic separation and enhance ionization in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com
Fluorescence Resonance Energy Transfer (FRET): Dansyl-protein conjugates can act as an acceptor in FRET experiments with the amino acid tryptophan, which serves as a natural donor. This allows for the investigation of protein folding and dynamics. chemicalbook.com
These properties have led to the development of a wide range of dansyl-based fluorescent probes for detecting specific molecules like cysteine and metal ions, as well as for studying pH changes and for general bio-imaging purposes. rsc.orgmdpi.comnih.gov
Interactive Data Tables
Table 1: Properties of Common Fluorophores Used in Biological Research
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
|---|---|---|---|
| Dansyl | ~340 | ~520 (environment dependent) | Environmentally sensitive, small size, large Stokes shift. chemicalbook.com |
| Fluorescein (FITC) | ~495 | ~519 | High quantum yield, but pH sensitive and prone to photobleaching. mdpi.com |
| Tetramethylrhodamine (TMR) | ~550 | ~575 | Bright and photostable, often used for protein labeling. mdpi.com |
Table 2: Research Applications of Dansyl sn-glycero-3-phosphoethanolamine
| Research Area | Specific Application | Information Gained |
|---|---|---|
| Membrane Biophysics | Monitoring lipid transfer between vesicles. | Kinetics of lipid extraction and release by lipid transfer proteins. nih.gov |
| Protein-Lipid Interactions | Detecting the binding of proteins to membranes. | Changes in the local environment of the lipid headgroup upon protein binding. nih.gov |
| Cell Biology | Studying the organization of lipids in membranes. | Probing the polarity and fluidity of different membrane domains. chemicalbook.comacs.org |
| Enzyme Assays | Measuring the activity of phospholipases. | Cleavage of the fluorescent phospholipid substrate can be monitored by changes in fluorescence. |
Structure
2D Structure
Properties
CAS No. |
37219-74-2 |
|---|---|
Molecular Formula |
C17H27N2O9PS |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate;5-(dimethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H13NO3S.C5H14NO6P/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16;6-1-2-11-13(9,10)12-4-5(8)3-7/h3-8H,1-2H3,(H,14,15,16);5,7-8H,1-4,6H2,(H,9,10) |
InChI Key |
FXOFHRIXQOZXNZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O.C(COP(=O)(O)OCC(CO)O)N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O.C(COP(=O)(O)OCC(CO)O)N |
Synonyms |
dansyl cephalin dansyl phosphatidylethanolamine dansyl sn-glycero-3-phosphoethanolamine |
Origin of Product |
United States |
Methodological Considerations in Dansyl Sn Glycero 3 Phosphoethanolamine Studies
Strategies for Incorporating Dansyl sn-glycero-3-phosphoethanolamine into Model Membrane Systems
The effective incorporation of this compound into model membranes is crucial for obtaining meaningful biophysical data. The choice of the model system and the incorporation method depends on the specific research question being addressed.
Preparation of Unilamellar and Multilamellar Vesicles with this compound
Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are common models for cellular membranes. This compound is typically incorporated into vesicles during their formation.
Unilamellar Vesicles (UVs): These vesicles consist of a single lipid bilayer and are categorized by size into small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs). Common methods for their preparation include:
Thin-Film Hydration followed by Extrusion: This is a widely used method to produce LUVs of a defined size. A mixture of the desired lipids and this compound in an organic solvent is dried to a thin film. The film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). The resulting MLV suspension is then repeatedly passed through a polycarbonate membrane with a specific pore size to generate LUVs with a uniform diameter.
Sonication: This method involves subjecting a suspension of MLVs to high-frequency sound waves. The energy input disrupts the multilamellar structure, leading to the formation of SUVs.
Detergent Dialysis: Lipids and the fluorescent probe are solubilized in a detergent solution to form mixed micelles. The detergent is then slowly removed by dialysis, leading to the spontaneous formation of unilamellar vesicles.
Multilamellar Vesicles (MLVs): These vesicles are composed of multiple concentric lipid bilayers, resembling an onion-like structure. They are typically formed by the simple hydration of a lipid film with an aqueous buffer and gentle agitation. escholarship.org MLVs are often the starting point for the preparation of unilamellar vesicles.
Below is a table summarizing examples of lipid compositions used for the preparation of vesicles containing dansyl-labeled phosphoethanolamine.
| Vesicle Type | Major Lipid(s) | Fluorescent Probe | Molar Ratio | Preparation Method |
| LUVs | POPC | Dansyl-DHPE | 4:1 | Extrusion |
| MLVs | Lecithin, Cholesterol | Dansyl-PE | 94:52:4 | Thin-film hydration |
| LUVs | DPPC | Dansyl-PE | Not specified | Sonication |
This table is interactive and allows for sorting and filtering of the data.
Integration into Supported Lipid Bilayers and Planar Lipid Membranes
Supported lipid bilayers (SLBs) and planar lipid membranes are powerful platforms for studying membrane phenomena with surface-sensitive techniques.
Supported Lipid Bilayers (SLBs): An SLB is a single lipid bilayer supported on a solid substrate, such as mica, glass, or silicon oxide. The presence of a thin layer of water between the bilayer and the substrate allows for lateral mobility of the lipids. This compound can be incorporated into SLBs through several methods:
Vesicle Fusion: This is the most common method, where a suspension of unilamellar vesicles containing the fluorescent probe is incubated with the solid support. The vesicles adsorb to the surface, rupture, and fuse to form a continuous bilayer. acs.org The efficiency of this process can be influenced by factors such as temperature, ionic strength, and the presence of divalent cations like Ca²⁺. acs.org
Langmuir-Blodgett / Langmuir-Schaefer Technique: This method involves the transfer of a lipid monolayer from the air-water interface onto a solid substrate. A second monolayer can then be deposited to form a bilayer. This compound can be included in the lipid mixture spread at the air-water interface.
Planar Lipid Membranes (PLMs): Also known as black lipid membranes (BLMs), these are single bilayers formed across a small aperture in a hydrophobic partition separating two aqueous compartments. They are often used for electrical measurements of ion channel activity. The incorporation of this compound into PLMs is typically achieved by including it in the lipid solution used to form the membrane.
| Model System | Substrate/Support | Lipid Composition | Probe | Integration Method |
| SLB | Silica | POPE/POPG | Not specified | Vesicle Fusion |
| SLB | Indium Tin Oxide | Anionic lipids | Not specified | Vesicle Fusion with Ca²⁺ |
| PLM | Teflon Aperture | Various | Dansyl-PE | Painting/Folding |
This table is interactive and allows for sorting and filtering of the data.
Application in Micellar Systems
Micelles are colloidal aggregates of amphipathic molecules that form in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). They consist of a hydrophobic core and a hydrophilic shell. While less common than its use in bilayers, this compound can be incorporated into micellar systems to study the properties of the micellar core and the dynamics of surfactant exchange.
The incorporation is typically achieved by mixing the fluorescent probe with the surfactant solution at a concentration above the CMC. The hydrophobic dansyl group and the acyl chains of the phosphoethanolamine will partition into the hydrophobic core of the micelles. The fluorescence properties of the dansyl group can then provide information about the polarity and viscosity of the micellar interior. Studies have utilized surfactant-type fluorescent probes with a dansyl group to detect micellar growth and changes in the micellar environment. researchgate.net
Fluorescence Spectroscopy Techniques Utilizing this compound
The fluorescence of the dansyl group is highly sensitive to its local environment, making this compound an excellent probe for studying lipid membranes.
Steady-State Fluorescence Emission Analysis
Steady-state fluorescence measurements involve continuous excitation of the sample at a specific wavelength and detection of the resulting emission spectrum. The position of the emission maximum (λmax) of the dansyl group is particularly informative. In a nonpolar, hydrophobic environment, such as the core of a lipid bilayer, the emission maximum is blue-shifted (at a shorter wavelength). Conversely, in a more polar, hydrated environment, such as the headgroup region of the bilayer, the emission maximum is red-shifted (at a longer wavelength). nih.gov This property allows researchers to determine the approximate location of the probe within the membrane and to detect changes in membrane hydration and polarity.
The following table presents examples of the steady-state fluorescence emission maxima of dansyl-labeled lipids in different environments.
| Environment | Probe | Excitation Wavelength (nm) | Emission Maximum (λmax) (nm) |
| POPC Vesicles (LUVs) | Dansyl-DHPE | 340 | 518 |
| GM2AP:Dansyl-DHPE Complex | Dansyl-DHPE | 340 | 484 |
| Lecithin-Cholesterol Vesicles | Dansyl-PE | 343 | 522 |
This table is interactive and allows for sorting and filtering of the data.
Time-Resolved Fluorescence Measurements and Lifetime Determinations
Time-resolved fluorescence techniques provide more detailed information about the dynamics of the probe and its environment by measuring the fluorescence decay after excitation with a short pulse of light. The fluorescence lifetime (τ) is the average time the fluorophore remains in the excited state before returning to the ground state.
The fluorescence lifetime of this compound is sensitive to factors such as the local viscosity, the presence of quenching molecules, and the polarity of the environment. For instance, in a more rigid, ordered lipid phase (e.g., the gel phase), the fluorescence lifetime is typically longer than in a more fluid, disordered phase (e.g., the liquid-crystalline phase). core.ac.uk
Time-resolved emission spectra (TRES) can also be constructed, which show the evolution of the emission spectrum over time after excitation. For dansylphosphatidylethanolamine in lipid bilayers, a time-dependent red shift of the emission spectrum is often observed over a nanosecond timescale. nih.gov This spectral relaxation is attributed to the reorientation of polar groups in the lipid headgroup region around the excited-state dipole of the dansyl probe. The rate of this relaxation provides information about the mobility and dynamics of the membrane interface.
Below is a table summarizing representative fluorescence lifetime data for dansyl-related probes in different lipid environments.
| Lipid System | Probe | Temperature (°C) | Fluorescence Lifetime Component 1 (τ₁) (ns) | Fluorescence Lifetime Component 2 (τ₂) (ns) |
| DPPC Vesicles (Gel Phase) | Laurdan | 20 | ~8.0 | - |
| DPPC Vesicles (Liquid Crystalline Phase) | Laurdan | 50 | ~1.5 | ~4.5 |
| DMPC Vesicles (Liquid Crystalline Phase) | Laurdan | 30 | ~1.7 | ~5.0 |
This table is interactive and allows for sorting and filtering of the data.
Fluorescence Polarization and Anisotropy for Membrane Dynamics Assessment
Fluorescence polarization and anisotropy are powerful techniques for probing the rotational mobility of fluorescent molecules, which in the context of membranes, provides insights into the fluidity and order of the lipid bilayer. When Dansyl-PE is incorporated into a lipid membrane, its rotational motion is influenced by the viscosity of its immediate surroundings.
By exciting the sample with polarized light and measuring the parallel and perpendicular components of the emitted fluorescence, the fluorescence polarization or anisotropy can be calculated. A high degree of polarization or anisotropy indicates restricted rotational motion, which is characteristic of a more ordered or viscous environment, such as the gel phase of a lipid bilayer. Conversely, lower values suggest greater rotational freedom, indicative of a more fluid, liquid-crystalline phase.
Research has utilized dansyl-labeled phospholipids (B1166683) to investigate membrane dynamics. For instance, fluorescence polarization measurements have demonstrated that dansyl-labeled phosphatidylcholine probes preferentially partition into the fluid phase of lipid mixtures nih.gov. This preferential partitioning is reflected in the low polarization values observed for the probe in lipid vesicles, which is consistent with the dansyl group residing in an environment that allows for a high degree of motional freedom nih.gov.
The time-resolved decay of fluorescence anisotropy provides even more detailed information, allowing for the characterization of the speed and nature of the probe's rotational motions. These measurements can distinguish between different types of motion, such as the wobbling of the lipid acyl chains and the rotation of the entire phospholipid molecule.
Quenching Studies for Local Environment Characterization
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In the context of membrane studies with Dansyl-PE, quenching can be used to gain information about the accessibility of the dansyl fluorophore to quenching agents and thus its location and environment within the lipid bilayer.
The quenching of Dansyl-PE fluorescence can be achieved through various mechanisms, including collisional (dynamic) quenching and static quenching. In dynamic quenching, the quencher molecule must come into direct contact with the fluorophore during its excited state lifetime. The efficiency of this process is dependent on the concentration of the quencher and its diffusion rate within the membrane.
A powerful application of quenching is the determination of the depth of the Dansyl-PE fluorophore within the membrane. This can be achieved by using a series of spin-labeled lipids with the quenching nitroxide group positioned at different depths along the acyl chain. By measuring the quenching efficiency of each spin-labeled lipid, a profile of the fluorophore's proximity to different depths of the bilayer can be constructed, providing a precise localization of the dansyl group ias.ac.in.
It is important to note that the interpretation of quenching and FRET experiments involving the dansyl group can be complicated by its complex time-dependent fluorescence behavior. The fluorescence spectrum of dansylphosphatidylethanolamine in lipid bilayers can exhibit significant time-dependent red shifts, which may be attributed to solvent reorientation and the heterogeneity of the binding site nih.gov. These factors must be taken into account for an accurate analysis of quenching data.
Fluorescence Resonance Energy Transfer (FRET) Methodologies with this compound
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically within 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances.
Dansyl as an Acceptor for Tryptophan Fluorescence in Protein-Lipid Interaction Studies
A particularly powerful application of FRET in membrane biology is the study of protein-lipid interactions. Many proteins contain the intrinsic fluorophore tryptophan, which can act as a FRET donor. The fluorescence emission spectrum of tryptophan overlaps well with the absorption spectrum of the dansyl group, making Dansyl-PE an excellent FRET acceptor for tryptophan.
When a tryptophan-containing protein binds to a membrane containing Dansyl-PE, and the tryptophan residues come into close proximity with the dansyl fluorophores, FRET can occur. This results in a decrease in the tryptophan fluorescence intensity (quenching) and an increase in the sensitized emission of the dansyl acceptor. By monitoring these changes in fluorescence, the binding of the protein to the membrane can be detected and characterized.
This approach has been successfully used to measure the binding of proteins to lipid vesicles. For example, protein-lipid FRET has been measured from the intrinsic tryptophans of a protein to the dansyl probe of dansyl-phosphatidylserine-containing liposomes to study the dynamics of protein-membrane interactions researchgate.net.
| FRET Pair Components | Application in Research | Key Findings from FRET Signal |
| Donor: Intrinsic Tryptophan (in protein) | Studying protein-lipid interactions | Detection of protein binding to membranes |
| Acceptor: Dansyl group (of Dansyl-PE) | Characterizing the proximity of protein domains to the membrane surface | Elucidation of the orientation of membrane-bound proteins |
Quantitative FRET Analysis for Proximity and Binding Determinations
Beyond the qualitative detection of binding, FRET can be used to obtain quantitative information about molecular interactions, such as binding affinities (dissociation constants, Kd) and intermolecular distances. The efficiency of FRET (E) is related to the distance (r) between the donor and acceptor by the Förster equation:
E = 1 / (1 + (r/R0)6)
where R0 is the Förster distance, the distance at which FRET efficiency is 50%.
By systematically varying the concentration of one of the binding partners (e.g., the protein or the Dansyl-PE in the membrane) and measuring the corresponding FRET efficiency, a binding curve can be generated. This curve can then be fitted to a binding model to determine the dissociation constant (Kd) of the protein-lipid interaction nih.govmdpi.comresearchgate.net.
This quantitative FRET analysis provides a powerful tool for characterizing the strength and specificity of protein-lipid interactions. The method is highly sensitive and can be performed in solution, mimicking the physiological environment of living cells mdpi.com.
| Quantitative Parameter | Method of Determination | Significance in Dansyl-PE Studies |
| Binding Affinity (Kd) | Titration of one binding partner while monitoring FRET efficiency | Determines the strength of the interaction between a protein and a Dansyl-PE containing membrane nih.govmdpi.com |
| Intermolecular Distance | Calculation from FRET efficiency using the Förster equation | Provides structural information on the protein-membrane complex |
Advanced Microscopic Techniques Employing this compound
The development of advanced microscopy techniques has revolutionized the study of cell membranes, allowing for the visualization of their structure and dynamics with unprecedented detail. Fluorescent probes like Dansyl-PE are essential tools for these techniques.
Confocal Laser Scanning Microscopy Applications
Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of fluorescently labeled samples. This technique is particularly well-suited for visualizing the distribution of fluorescent probes within three-dimensional structures, such as cells and model membranes like giant unilamellar vesicles (GUVs).
Confocal microscopy has been extensively used to study lipid domain formation (lipid rafts) in GUVs composed of various lipid mixtures nih.govresearchgate.net. These studies typically employ fluorescent probes that exhibit preferential partitioning into different lipid phases. For instance, some probes will concentrate in the more ordered, raft-like domains, while others will be found predominantly in the more fluid, disordered regions of the membrane. The distinct fluorescence patterns observed with confocal microscopy provide direct evidence for the coexistence of different lipid phases and allow for the characterization of the size, shape, and dynamics of these domains. Given the sensitivity of the dansyl group to its environment, it is plausible that Dansyl-PE could be used in a similar manner to probe the heterogeneity of lipid distribution in model membranes.
Total Internal Reflection Fluorescence (TIRF) Microscopy in Membrane Research
Total Internal Reflection Fluorescence (TIRF) Microscopy is a powerful technique for selectively imaging fluorescent molecules at or near the interface between two media with different refractive indices. libretexts.org This method is particularly well-suited for studying cellular membranes because it significantly reduces background fluorescence from the cytoplasm, thereby improving the signal-to-noise ratio for events occurring at the cell surface. libretexts.orgnih.gov
The principle of TIRF microscopy relies on an optical phenomenon called total internal reflection. When an excitation laser beam travels through a high-refractive-index medium (like a glass coverslip) and strikes the interface with a lower-refractive-index medium (like a cell sample in an aqueous solution) at a specific critical angle, the beam is completely reflected. libretexts.orgyoutube.com This reflection generates a thin electromagnetic field, known as an evanescent wave, that penetrates a short distance (typically around 100 nanometers) into the sample. libretexts.org Only fluorophores within this evanescent field, such as this compound incorporated into a cell membrane adhered to the coverslip, are excited. nih.gov This selective excitation makes TIRF ideal for visualizing processes like endocytosis, protein binding at the membrane, and the dynamics of lipid domains. libretexts.org
The application of TIRF microscopy to membrane research provides detailed insights into the spatial and temporal organization of lipids and proteins. For instance, it has been used to examine the cell-substrate contact regions and to measure the binding kinetics and surface diffusion of membrane-associated proteins. nih.gov By incorporating fluorescent lipid probes like this compound into either model lipid bilayers or live cell membranes, researchers can directly observe and quantify the behavior of these molecules in their native environment.
| Parameter | Description | Typical Application in Membrane Research |
| Excitation | An evanescent wave generated by total internal reflection of a laser beam. libretexts.org | Selective illumination of the basal cell membrane, minimizing background from the cell interior. nih.gov |
| Penetration Depth | ~100-150 nanometers into the sample. libretexts.orgyoutube.com | High-contrast imaging of membrane-associated proteins and lipids. youtube.com |
| Signal-to-Noise Ratio | High, due to the limited excitation volume. libretexts.org | Visualization of single-molecule events at the plasma membrane. |
| Applications | Studying endocytosis, exocytosis, membrane protein trafficking, and lipid raft dynamics. libretexts.orgwikipedia.org | Observing the recruitment of proteins to the membrane or the formation of lipid microdomains. wikipedia.org |
Single Molecule Tracking with this compound
Single Molecule Tracking (SMT) is a high-resolution imaging technique that allows for the direct observation and analysis of the movement of individual molecules in real-time. nih.govrsc.org When applied to membrane research using fluorescent probes like this compound, SMT can reveal intricate details about membrane dynamics, such as diffusion rates, confinement zones, and transient interactions that are averaged out in ensemble measurements. nih.gov
The methodology involves labeling the molecule of interest—in this case, the phosphoethanolamine lipid—with a bright and photostable fluorophore like dansyl chloride. These labeled lipids are then incorporated into a live cell membrane or a model bilayer at a very low density, ensuring that individual molecules can be optically resolved. researchgate.net A sensitive camera, often combined with TIRF microscopy to enhance the signal-to-noise ratio, captures a time-lapse series of images. wikipedia.org Sophisticated algorithms are then used to locate the fluorescent spots in each frame and link them together to reconstruct the trajectories of individual molecules. researchgate.net
From these trajectories, a wealth of quantitative data can be extracted. For example, by analyzing the mean squared displacement (MSD) over time, researchers can determine the diffusion coefficient of the lipid and characterize its mode of motion (e.g., free diffusion, confined diffusion, or directed motion). researchgate.net This information is critical for understanding the heterogeneity of the membrane, identifying barriers to diffusion, and studying the formation and stability of lipid rafts. wikipedia.org SMT has been instrumental in showing that membrane proteins and lipids can exhibit non-uniform diffusion, sometimes being temporarily confined to small domains before hopping to an adjacent region. nih.gov
| Research Finding | Technique Used | Implication for Membrane Biology |
| Non-uniform receptor mobility | Single-particle tracking (SPT) of EGFR. nih.gov | Reveals the existence of spatially confined 'hot spots' for receptor activation and signaling on the cell surface. nih.gov |
| Clustering of GPI-anchored proteins | Homo-FRET and single-molecule tracking. wikipedia.org | Suggests that some proteins are organized into nanoscale clusters, which may function as signaling platforms. wikipedia.org |
| Variable diffusion coefficients | 3D single-molecule active real-time tracking (3D-SMART). biorxiv.org | Allows for direct measurement of the diffusion of molecules like DNA and proteins in solution, providing insights into their size and interactions. biorxiv.org |
| Plasma membrane distribution | Live-cell Single Molecule Localization Microscopy (SMLM). rsc.org | Enables visualization of protein distribution on the plasma membrane with an accuracy of ~30 nm over time. rsc.org |
Physicochemical Principles of Dansyl Fluorescence in Membrane Environments
Solvatochromic Properties and Environmental Sensitivity of Dansyl Fluorophore in Lipid Milieu
The fluorescence of the dansyl group is characterized by strong solvatochromism, meaning its emission spectrum is highly dependent on the polarity of its environment. wikipedia.org This sensitivity arises from the fluorophore's electronic structure, which exhibits a significant change in dipole moment upon excitation. The emission spectrum is a composite of a locally excited (LE) state and an intramolecular charge transfer (ICT) excited state. researchgate.net The relative contributions of these two states, and thus the position of the emission maximum, are altered by the polarity of the surrounding medium. researchgate.net
In nonpolar, aprotic environments, the fluorescence emission is typically blue-shifted, corresponding to higher energy. Conversely, in polar environments, the emission undergoes a bathochromic (red) shift to longer wavelengths and lower energy. nih.gov This is because polar solvent molecules can reorient around the excited-state dipole, lowering its energy before fluorescence occurs. For instance, the maximal emission wavelength for a dansyl-labeled phosphoethanolamine can be near 484 nm in a nonpolar environment like benzene, but it shifts to approximately 518 nm when incorporated into large unilamellar vesicles of phosphatidylcholine, a more polar environment. nih.gov The emission maximum is also known to vary from 520 to 550 nm depending on the specific solvent. wikipedia.org This pronounced environmental sensitivity allows Dansyl sn-glycero-3-phosphoethanolamine to report on the local polarity within different regions of a lipid membrane.
Table 1: Emission Maxima of Dansyl-labeled Lipids in Various Environments
| Environment | Type | Emission Maximum (λem) | Reference |
| Benzene | Nonpolar Solvent | ~484 nm | nih.gov |
| Methanol | Polar Solvent | ~518 nm | nih.gov |
| POPC Vesicles | Lipid Bilayer | ~518 nm | nih.gov |
| Protein Hydrophobic Pocket | Nonpolar Biological | ~484 nm | nih.gov |
Positional Location of the Dansyl Moiety within Lipid Bilayers and its Impact on Fluorescence Characteristics
The precise location of the dansyl fluorophore within the lipid bilayer is a critical determinant of its fluorescence signal and its utility as a probe. When the dansyl group is covalently attached to the headgroup of phosphatidylethanolamine (B1630911) (PE), as in this compound, it demonstrates a strong propensity to reside in a shallow location within the membrane. nih.gov
Studies using fluorescence quenching parallax analysis have determined that the dansyl group in this configuration is positioned in the polar headgroup region of the bilayer, at a depth of approximately 19-21 Å from the bilayer's center. nih.gov This location places the fluorophore at the interface between the hydrophobic acyl chain region and the aqueous environment, a zone characterized by a steep polarity gradient. The fluorescence characteristics, therefore, provide information specifically about this interfacial region.
The importance of the fluorophore's chemical structure in determining its membrane depth is highlighted by comparisons with related probes. A dantyl (dimethylaminonaphthalenethiocarbamoyl) group, for example, locates deeper in the membrane at 13-16 Å from the center, while a mansyl (methylanilinonaphthalenesulfonyl) group penetrates deeply into the acyl chain region, residing only 6-7 Å from the bilayer center. nih.gov This demonstrates that even subtle changes to the probe's structure can significantly alter its position and, consequently, the membrane environment it reports on. nih.gov
Table 2: Membrane Depth of Naphthalene-based Fluorophores Attached to Phosphatidylethanolamine (PE)
| Fluorophore Moiety | Membrane Location | Depth from Bilayer Center | Reference |
| Dansyl | Polar Headgroup Region | 19-21 Å | nih.gov |
| Dantyl | Upper Acyl Chain Region | 13-16 Å | nih.gov |
| Mansyl | Deep Acyl Chain Region | 6-7 Å | nih.gov |
Influence of Lipid Composition and Organization on this compound Fluorescence
The fluorescence of this compound is not only sensitive to the general polarity of the membrane interface but is also modulated by the specific lipid composition and the physical organization of the bilayer. Different lipid headgroups and variations in acyl chain saturation can alter the local environment experienced by the probe.
The nature of the surrounding phospholipid headgroups can influence the probe's interactions and stability within the membrane. For example, some studies indicate that phosphatidic acid can promote interactions with the fatty acid tails, while headgroups like phosphatidylcholine and phosphatidylserine (B164497) tend to stabilize interactions within the polar headgroup region. researchgate.net
Furthermore, the organizational state of the lipids, such as the distinction between the liquid-ordered (Lo) and liquid-disordered (Ld) phases, significantly impacts the probe's fluorescence. nih.govnih.gov The Lo phase, often associated with lipid rafts and enriched in cholesterol and sphingolipids, is more tightly packed and less hydrated than the Ld phase. This difference in packing and local polarity affects the dansyl group's emission spectrum. The phase transition temperature (Tm) of the lipids, which can be altered by mixing different lipid species, also dictates the fluidity of the membrane and thus the dynamic environment of the probe. researchgate.net Consequently, changes in the emission wavelength and quantum yield of this compound can be used to monitor phase transitions and the formation of distinct lipid domains within the membrane.
Applications in Investigating Membrane Dynamics and Organization
Probing Membrane Fluidity and Phase Transitions
The fluidity of a biological membrane is a critical parameter that influences the function of membrane-embedded proteins and cellular signaling processes. Dansyl-PE is exceptionally well-suited for investigating membrane fluidity due to the sensitivity of its fluorescence emission and quantum yield to the polarity of its immediate surroundings. nih.gov When the probe is in a more polar environment, such as the hydrated surface of a lipid bilayer, its fluorescence emission occurs at a longer wavelength (a red shift) compared to when it is in a less polar, more hydrophobic environment. nih.gov
A practical example of this is seen when comparing the probe in different states. In large unilamellar vesicles made of POPC, the headgroup-labeled dansyl fluorophore is exposed to the aqueous solution, resulting in a maximum emission wavelength of approximately 518 nm. nih.gov Conversely, when the probe is bound within the hydrophobic pocket of a protein like the GM2 activator protein, its environment is much less polar, similar to benzene, causing a blue shift in its maximum emission to around 484 nm. nih.gov This distinct spectral shift allows for real-time monitoring of processes like lipid extraction from a membrane. nih.gov
Table 1: Environmental Sensitivity of the Dansyl Fluorophore This table illustrates the shift in the maximum fluorescence emission wavelength of a dansyl-labeled phospholipid (Dansyl-DHPE, a close analog to Dansyl-PE) in environments with different polarities.
| Environment | Maximum Emission Wavelength (λmax) |
|---|---|
| POPC:dansyl-DHPE (4:1) Liposomes | 518 nm nih.gov |
| GM2AP:dansyl-DHPE complex | ~484 nm nih.gov |
| Dansyl-DHPE in Methanol | ~518 nm nih.gov |
| Dansyl-DHPE in Benzene | ~484 nm nih.gov |
Fluorescence anisotropy is another powerful technique that utilizes probes like Dansyl-PE to measure membrane fluidity. nih.govresearchgate.net Anisotropy measures the rotational mobility of the fluorophore during its fluorescence lifetime. acs.org In a highly fluid, liquid-disordered membrane, the probe rotates rapidly, leading to a lower anisotropy value. In a more viscous, gel-phase membrane, the probe's rotation is restricted, resulting in a higher anisotropy value. acs.org
This principle is also used to detect lipid phase transitions, which are collective changes in the physical state of the membrane lipids, for example, upon a change in temperature. arxiv.orgarxiv.org As a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase, a sharp change in the fluorescence anisotropy of Dansyl-PE can be observed. mdpi.com Studies on DPPC liposomes have shown such abrupt changes in fluorescence properties at the main phase transition temperature of 41.4 °C. mdpi.com This allows for precise determination of phase transition temperatures and the characterization of how different substances, like cholesterol or drugs, affect these transitions. mdpi.comnih.gov
Table 2: Phase Transition Temperatures of Representative Lipid Systems This table shows main phase transition temperatures (Tm) determined using fluorescence methods for different membrane systems.
| Lipid System | Measurement Condition | Transition Temperature (Tm) (°C) |
|---|---|---|
| DPPC | Liposomes | 41.4 mdpi.com |
| DMPS | Vesicle Suspension | 40.4 ± 0.1 arxiv.org |
| SH-SY5Y Cell Membrane Patch | In-situ | 17.1 ± 0.1 arxiv.org |
Elucidating Lipid Lateral Diffusion within Bilayers
The lateral movement of lipids within the plane of the membrane is a fundamental aspect of the fluid mosaic model and is crucial for many cellular functions. Fluorescence Recovery After Photobleaching (FRAP) is a key technique used to quantify this movement, often employing fluorescently labeled lipids like Dansyl-PE. nih.govwikipedia.orgnih.gov
The FRAP methodology involves photobleaching the fluorescent probes in a small, defined area of the membrane with a brief, intense laser pulse. nih.govyoutube.com This action creates a dark spot on the fluorescently uniform membrane. Subsequently, the movement of surrounding, unbleached fluorescent lipids into this bleached area is monitored over time as a recovery of fluorescence intensity. wikipedia.orgyoutube.com
Analysis of the fluorescence recovery curve yields two important parameters: the lateral diffusion coefficient (D) and the mobile fraction (Mf). nih.govresearchgate.net
The Diffusion Coefficient (D) quantifies the speed of lipid movement, providing a direct measure of the membrane's fluidity. wikipedia.org Higher D values correspond to faster diffusion and a more fluid membrane.
The Mobile Fraction (Mf) represents the percentage of the fluorescent probes that are free to move within the timescale of the experiment. An immobile fraction (1 - Mf) can indicate that some lipids are confined to specific domains, bound to cytoskeletal components, or part of large, slow-moving protein complexes. wikipedia.org
FRAP studies have provided detailed quantitative data on lipid diffusion in a variety of model and cellular membranes, revealing how factors like lipid composition, cholesterol content, and protein interactions modulate the lateral mobility of lipids. researchgate.netnih.gov
Table 3: Representative Lipid Lateral Diffusion Coefficients from FRAP This table presents data from FRAP experiments on supported lipid bilayers, showing how interactions with peptides can alter lipid mobility. While the probe used here is NBD-PE, the principles and results are analogous to experiments that could be performed with Dansyl-PE.
| Membrane System | Fluorescent Probe | Diffusion Coefficient (D) (µm²/s) | Mobile Fraction |
|---|---|---|---|
| POPE/POPG/CL Bilayer | NBD-PE | 2.55 ± 0.40 researchgate.net | 1.06 ± 0.23 researchgate.net |
| POPE/POPG/CL + HNP1 | NBD-PE | 1.79 ± 0.32 researchgate.net | 0.96 ± 0.23 researchgate.net |
| POPE/POPG/CL + LL-37 | NBD-PE | 0.00 researchgate.net | 0.00 researchgate.net |
Characterization of Lipid Microdomains and Heterogeneities
Biological membranes are not homogenous; they contain specialized microdomains, often called lipid rafts, which are enriched in cholesterol and sphingolipids. nih.govyoutube.com These domains serve as platforms for organizing signaling proteins and are crucial for various cellular processes. youtube.com The environmental sensitivity of Dansyl-PE makes it a valuable probe for identifying and characterizing such membrane heterogeneities. nih.gov
Because the physical properties of lipid rafts (e.g., higher lipid packing order, lower polarity) differ from the surrounding bulk membrane, Dansyl-PE will exhibit different fluorescence characteristics depending on its location. nih.gov By partitioning between more ordered (raft) and more disordered (non-raft) domains, the probe can report on the coexistence of these phases. nih.gov For example, fluorescence polarization measurements can show that a probe strongly partitions into the more fluid phase of a mixed-phase lipid system. nih.gov
Studies using the related probe Dansyl lysine (B10760008) have shown that it has a much higher solubility in phosphatidylcholine membranes with low cholesterol content compared to those with high cholesterol content. nih.govnih.gov This indicates a preference for more disordered, cholesterol-poor regions and suggests that dansyl-labeled probes can be used to selectively stain and visualize such domains. nih.gov By analyzing the fluorescence emission spectrum, lifetime, or anisotropy of Dansyl-PE across a membrane, researchers can map out these microdomains and study how they are affected by cellular stimuli or disease states.
Studies on Membrane Curvature and Remodeling Processes
Membrane remodeling, the dynamic alteration of a membrane's shape, is fundamental to cellular processes like endocytosis, exocytosis, and vesicle trafficking. nih.gov These processes involve the generation of highly curved membrane structures. The fluorescence of probes like Dansyl-PE can be sensitive to such changes in membrane curvature.
The packing of lipids in a highly curved membrane region differs significantly from that in a flat bilayer. This altered packing density and the potential for increased water penetration into the bilayer at sites of high curvature create a unique local environment for an embedded probe. mdpi.com Given the dansyl fluorophore's sensitivity to hydration and the polarity of its surroundings, its fluorescence emission and anisotropy are expected to change as it moves into or out of curved regions. nih.gov This allows it to serve as a reporter for dynamic membrane remodeling events.
While direct studies focusing solely on Dansyl-PE and curvature are not extensively detailed in the provided context, the principle is well-established through studies of lipid transfer and insertion, which are integral parts of membrane dynamics. nih.govnih.gov For instance, the kinetics of lipid transfer from a donor vesicle to an acceptor can be continuously monitored by observing the change in dansyl fluorescence as the probe moves between these different environments. nih.gov This same capability can be harnessed to study the complex and dynamic structural changes that define membrane remodeling.
Dansyl Sn Glycero 3 Phosphoethanolamine in Lipid Protein Interaction Studies
Analysis of Peripheral Membrane Protein Association with Lipid Bilayers
The association of peripheral membrane proteins with lipid bilayers is a fundamental process in cellular signaling, trafficking, and catalysis. Dansyl PE is frequently incorporated into model membrane systems, such as liposomes, to study these interactions. The binding of a protein to the surface of a Dansyl PE-containing bilayer can alter the local environment of the dansyl fluorophore, leading to a detectable change in its fluorescence signal.
A primary technique employed is Fluorescence Resonance Energy Transfer (FRET). In this setup, Dansyl PE can act as an energy acceptor when paired with a suitable donor, often intrinsic tryptophan residues within the binding protein. The efficiency of FRET is dependent on the distance between the donor and acceptor. When a tryptophan-containing protein binds to the membrane, it comes into close proximity with Dansyl PE, resulting in an increase in FRET. This can be used to quantify the binding affinity and stoichiometry of the protein-membrane interaction.
For instance, studies with the C2 domain of lactadherin (LactC2), a phosphatidylserine (B164497) (PS)-binding protein, have utilized liposomes containing Dansyl PE to measure binding isotherms. nih.gov By monitoring the FRET signal between protein tryptophans and Dansyl PE in liposomes with and without PS, researchers can determine the specific binding affinity (Kd) for the target lipid. nih.gov
Table 1: Representative Research Findings on Peripheral Protein-Membrane Association using Dansyl PE
| Protein Studied | Method | Key Finding |
|---|---|---|
| Lactadherin C2 domain (LactC2) | FRET with Dansyl PE | Quantified the binding affinity (Kd) of LactC2 to phosphatidylserine-containing liposomes as 351 ± 72 nM. nih.gov |
| GM2 Activator Protein (GM2AP) | Sedimentation assays and fluorescence | Demonstrated that GM2AP readily extracts dansyl-headgroup-labeled lipids from vesicles, with the process being influenced by pH. researchgate.net |
Investigating Transmembrane Protein-Lipid Annulus Interactions
Transmembrane proteins are encircled by a layer of lipids known as the lipid annulus or shell. These annular lipids are in direct contact with the protein's transmembrane surface and can have different dynamics and composition compared to the bulk lipids of the bilayer. nih.gov The interactions within this annulus are crucial for the protein's stability, conformation, and function.
Dansyl PE can be used to probe the nature of this annular region. The fluorescence properties of Dansyl PE—specifically its emission wavelength and quantum yield—are sensitive to the polarity and dynamics of its immediate environment. When Dansyl PE is part of the lipid annulus, its fluorescence signature will differ from when it is in the bulk membrane. For example, the environment near a protein surface may be more ordered or have a different water accessibility than the bulk bilayer.
By observing the fluorescence of Dansyl PE in the presence and absence of a transmembrane protein, researchers can infer details about the protein-lipid interface. Changes in fluorescence can indicate whether the probe is preferentially included or excluded from the annulus, providing insights into the selectivity of the protein for certain lipid headgroups or acyl chains. These interactions are driven by the propensity of lipid acyl chains to fill gaps in the protein surface and by polar interactions between lipid headgroups and specific amino acid residues. nih.gov
Kinetic Analysis of Lipid Extraction and Transfer by Lipid Transfer Proteins
Lipid transfer proteins (LTPs) are essential for moving lipids between different membranes within a cell, playing roles in lipid metabolism and membrane biogenesis. nih.govbiorxiv.org The fluorescence properties of Dansyl PE make it exceptionally well-suited for real-time monitoring of the kinetics of lipid extraction and transfer by LTPs. researchgate.netnih.gov
A well-documented example is the use of a dansyl-labeled phosphatidylethanolamine (B1630911) to study the GM2 activator protein (GM2AP). nih.gov The key principle of this assay is the dramatic change in the dansyl fluorophore's environment during the transfer process:
In the Donor Membrane: Dansyl PE is incorporated into a liposome (B1194612), where its fluorescence is often quenched and the emission maximum is at a longer wavelength (e.g., ~520 nm), indicative of a polar, aqueous interface.
Extraction by LTP: When GM2AP binds the liposome and extracts a Dansyl PE molecule, the fluorophore moves into the hydrophobic lipid-binding pocket of the protein. This nonpolar environment causes a significant increase in fluorescence quantum yield and a blue shift in the emission maximum to a shorter wavelength (e.g., ~484 nm).
Transfer to Acceptor Membrane: When the LTP:Dansyl-PE complex encounters an acceptor liposome, the lipid is released back into a membrane environment, causing the fluorescence to return to its quenched, red-shifted state.
By monitoring these fluorescence changes over time, researchers can independently characterize the rates of lipid extraction from a donor membrane and lipid release to an acceptor membrane. nih.gov
Table 2: Kinetic Parameters of Lipid Transfer Monitored by Dansyl-PE Fluorescence
| Process | Protein | System | Kinetic Finding |
|---|---|---|---|
| Lipid Release | GM2AP | Release of dansyl-DHPE from GM2AP to POPC vesicles | A two-component first-order process with half-lives of t1=21±2 min and t2=124±4 min. nih.gov |
Modulation of Protein Conformation and Function by Membrane Lipids as revealed by Dansyl PE
The lipid environment does not merely act as a passive solvent but can actively modulate the conformation and, consequently, the function of membrane proteins. nih.govnih.govresearchgate.net Lipids can stabilize specific protein conformations, influence oligomerization, and act as allosteric effectors. nih.govmdpi.com
Dansyl PE can serve as a reporter for these lipid-induced conformational changes. If a change in the lipid composition of the membrane induces a conformational shift in a nearby protein, the environment of a Dansyl PE molecule at the protein-lipid interface may be altered. This alteration—for example, a change in the depth of a binding pocket or the exposure of different amino acid residues—can be detected as a change in the fluorescence of Dansyl PE.
For instance, the structure of the CitS transporter from Salmonella enterica revealed a phosphatidylethanolamine molecule bound in a conformationally specific manner, present on only one of the two protomers in the dimer which were in different conformational states. mdpi.com While this study used crystallography, a similar principle can be applied using Dansyl PE. By incorporating Dansyl PE into a membrane system with a protein of interest and then perturbing the system (e.g., by adding a ligand or changing the bulk lipid composition), one can monitor the Dansyl PE fluorescence for changes that report on the protein's conformational response. This provides a dynamic view of how the interplay between lipids and proteins governs biological function.
Investigating Cellular Processes with Dansyl Sn Glycero 3 Phosphoethanolamine Analogues
Tracing Intracellular Lipid Trafficking Pathways
The movement and sorting of lipids between different cellular compartments are fundamental for maintaining organelle identity and function. Fluorescently labeled lipid analogs, such as Dansyl sn-glycero-3-phosphoethanolamine, serve as powerful tracers to visualize and understand these complex trafficking pathways. nih.govnih.gov When introduced to cells, these probes mimic the behavior of their natural counterparts, allowing researchers to follow their journey through various organelles.
The fluorescence properties of the dansyl group are highly sensitive to the polarity of its surrounding environment. nih.gov This characteristic is particularly useful in tracking lipid movement. For instance, as a dansyl-labeled lipid moves from the relatively polar environment of the cytosol to the nonpolar interior of a lipid droplet, a significant shift in its fluorescence emission spectrum can be observed. This solvatochromic shift provides a real-time readout of the lipid's location and the biophysical properties of its immediate surroundings.
Research utilizing fluorescent sphingolipid analogs, which share functional similarities with Dansyl-PE in terms of being fluorescent lipid probes, has been instrumental in dissecting the mechanisms of endocytosis and subsequent intracellular transport. nih.gov These studies have helped to identify the distinct pathways lipids take after being internalized from the plasma membrane, including their transport to the Golgi apparatus, endoplasmic reticulum, and other organelles. By using techniques like fluorescence microscopy, researchers can visualize the co-localization of these lipid probes with specific organelle markers, thereby mapping out the intricate network of intracellular lipid trafficking routes. researchgate.net
The application of Dansyl-DHPE (a derivative of Dansyl-PE) has been demonstrated in assays monitoring the kinetics of lipid extraction and transfer by lipid transfer proteins (LTPs). nih.govnih.gov These proteins play a crucial role in the non-vesicular transport of lipids between membranes. The change in fluorescence of Dansyl-DHPE upon binding to an LTP and its subsequent release into a different membrane allows for the quantitative analysis of these transfer processes. nih.gov
Analysis of Cellular Uptake Mechanisms of Lipid Probes and Liposomes
Understanding how cells internalize extracellular materials, including lipid-based nanoparticles and probes, is critical for fields such as drug delivery. This compound, incorporated into liposomes, provides a means to study the mechanisms of cellular uptake. The fluorescence of the probe allows for the visualization and quantification of liposome (B1194612) internalization by cells.
Studies using fluorescently labeled liposomes have revealed that uptake can occur through various endocytic pathways. nih.gov For example, in alveolar type II cells, the internalization of liposomes labeled with a fluorescent phosphatidylcholine analog was found to be dependent on both temperature and cellular ATP, indicating an active transport process. nih.gov Further investigation using inhibitors of specific pathways showed that both clathrin-dependent endocytosis and an actin-dependent, clathrin-independent pathway were involved in the uptake of these liposomes. nih.gov
The table below summarizes findings from a study on the uptake of fluorescently labeled liposomes, highlighting the involvement of different cellular pathways.
| Condition | Inhibition of Fluorescent Lipid Uptake | Implicated Pathway | Reference |
| 4°C or ATP depletion | Complete | Energy-dependent processes | nih.gov |
| Hypertonic media | ~50% | Clathrin-dependent endocytosis | nih.gov |
| Cytochalasin D | ~49% | Actin-dependent processes | nih.gov |
| Cytochalasin D + Hypertonicity | ~88% | Combined clathrin- and actin-dependent pathways | nih.gov |
Membrane Fusion and Fission Dynamics Studies
Membrane fusion and fission are fundamental processes that mediate a vast array of cellular functions, from synaptic transmission to organelle biogenesis. Assays based on fluorescence resonance energy transfer (FRET) are widely used to monitor the mixing of lipids during membrane fusion. In a typical assay, two populations of vesicles are labeled with a donor and an acceptor fluorophore, respectively. Fusion of these vesicles leads to the mixing of the fluorescent lipids in the same membrane, resulting in an increase in FRET.
Dansyl-phosphatidylethanolamine can be used as a component in such assays. For instance, it has been employed as a fluorescent lipid in acceptor liposomes, often paired with a donor fluorophore like NBD-PE (N-(7-nitro-2,1,3-benzoxadiazole-4-yl)-phosphatidylethanolamine) in another set of liposomes. nih.gov The fusion between these two populations of liposomes can be monitored by the quenching of the NBD fluorescence by the dansyl group upon their close proximity in the fused membrane.
The choice of fluorescent probe can significantly influence the observed kinetics of membrane fusion. Studies comparing different FRET pairs have shown that probes with bulky head-group labels, such as NBD-PE and Rhodamine-PE, may exhibit slower lipid mixing rates compared to probes with acyl chain-attached fluorophores. researchgate.net This is thought to be due to the steric hindrance imposed by the large head-groups, which may impede the movement of the probes through the initial fusion stalk connecting the two membranes. researchgate.net
Single-vesicle fluorescence microscopy assays have also been developed to study membrane fusion and fission with high temporal and spatial resolution. frontiersin.org These methods allow for the direct observation of individual fusion and fission events, providing detailed insights into the dynamics of these processes. By labeling vesicles with fluorescent lipids like Dansyl-PE, researchers can track the exchange of membrane components and the changes in vesicle size and number over time. researchgate.netfrontiersin.org
Monitoring Exocytosis and Endocytosis Pathways using Lipid Analogs
Exocytosis and endocytosis are the primary mechanisms by which cells release and internalize molecules, respectively. These processes involve the fusion of vesicles with the plasma membrane (exocytosis) and the budding of vesicles from the plasma membrane into the cell (endocytosis). Fluorescent lipid analogs like this compound can be used to label the plasma membrane and monitor the dynamic changes that occur during these events.
Several advanced imaging techniques are employed to study exocytosis and endocytosis in real-time. Total internal reflection fluorescence microscopy (TIRFM), for example, selectively illuminates the region near the coverslip, allowing for the visualization of individual vesicle fusion events at the plasma membrane with high signal-to-noise ratio. nih.gov By incorporating fluorescent lipid probes into the cell membrane, the diffusion of these probes into or out of the fusing vesicle membrane can be tracked.
Another powerful approach involves the use of pH-sensitive fluorescent probes. The lumen of secretory vesicles is typically acidic, and upon fusion with the plasma membrane during exocytosis, it becomes exposed to the neutral pH of the extracellular environment. This pH change can be detected by pH-sensitive fluorophores, providing a direct readout of exocytosis. nih.gov While genetically encoded pH-sensitive proteins like pHluorins are commonly used for this purpose, lipid-based pH-sensitive dyes offer an alternative that does not require genetic modification. nih.govnih.gov
Advanced Research Applications and Future Directions
Development of Novel Dansyl-Conjugated Probes for Specific Biological Targets
The versatility of the dansyl fluorophore allows for its conjugation to various molecules to create probes with high specificity for particular biological targets. Research in this area is focused on designing novel Dansyl-conjugated probes that can selectively bind to and report on the status of specific membrane components or domains.
One promising approach is the development of dansyl-conjugated peptides designed to target specific membrane proteins or receptors. By attaching the Dansyl sn-glycero-3-phosphoethanolamine to a peptide sequence with a known affinity for a particular receptor, researchers can create a probe that localizes to that receptor and reports on its immediate lipid environment. This allows for the investigation of lipid-protein interactions with high precision.
Furthermore, the synthesis of dansyl-phospholipid analogues with modified acyl chains is another active area of research. By altering the length and saturation of the fatty acid chains of this compound, probes can be designed to preferentially partition into specific membrane domains, such as lipid rafts. These specialized membrane microdomains are enriched in cholesterol and sphingolipids and play crucial roles in cellular signaling. Probes that can selectively accumulate in these domains are invaluable for studying their structure and function.
The development of "turn-on" fluorescent probes is another exciting frontier. These probes are designed to exhibit a significant increase in fluorescence intensity upon binding to their target. This approach minimizes background fluorescence and enhances the signal-to-noise ratio, enabling the detection of low-abundance targets within the complex environment of a cell membrane.
Integration with Multimodal Imaging Approaches
To gain a more comprehensive understanding of complex biological processes, researchers are increasingly turning to multimodal imaging, which combines the strengths of two or more imaging techniques. This compound, as a fluorescent probe, is well-suited for integration into such multimodal approaches.
A powerful combination is the use of fluorescence microscopy with techniques that provide structural information, such as electron microscopy or atomic force microscopy. By first imaging the distribution of this compound within a cell membrane using fluorescence microscopy, researchers can then use a higher-resolution structural imaging technique to investigate the morphology of the labeled regions.
Fluorescence lifetime imaging microscopy (FLIM) is another advanced technique that can be powerfully combined with the use of dansyl-labeled probes. The fluorescence lifetime of the dansyl group is sensitive to its environment. By measuring the fluorescence lifetime of this compound across a membrane, researchers can create a map of local environmental properties, such as viscosity and polarity. This provides a deeper level of information than simply measuring fluorescence intensity.
Furthermore, this compound can be used in conjunction with other fluorescent probes in Förster Resonance Energy Transfer (FRET) studies. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET experiment, a donor fluorophore in its excited state can transfer energy to an acceptor chromophore when the two are in close proximity. The dansyl group can act as an efficient FRET acceptor from donor fluorophores like tryptophan, which is naturally present in many proteins. This allows for the study of protein-lipid interactions with high spatial resolution.
Computational Modeling and Simulation Validation with Experimental Dansyl Data
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for interpreting experimental data and providing insights into the behavior of molecules at the atomic level. The experimental data obtained using this compound can be used to validate and refine these computational models.
MD simulations can be used to predict the precise location and orientation of this compound within a lipid bilayer. These simulations take into account the complex interplay of forces between the probe, the lipid molecules, and the surrounding water. The results of these simulations can then be compared with experimental data, such as fluorescence quenching or anisotropy measurements, to assess the accuracy of the computational model.
Furthermore, simulations can provide a detailed picture of how the presence of the dansyl probe might perturb the local membrane environment. While fluorescent probes are designed to be minimally invasive, their presence can still cause some local disruption. MD simulations can help to quantify these perturbations, allowing researchers to better understand the limitations of their experimental data.
The environmental sensitivity of the dansyl fluorophore's emission spectrum can also be leveraged to validate computational models. By simulating the behavior of this compound in different lipid environments (e.g., liquid-ordered vs. liquid-disordered phases) and comparing the predicted spectral shifts with experimentally measured shifts, researchers can refine the force fields used in their simulations to more accurately represent the interactions between the probe and the membrane.
Below is a table summarizing the photophysical properties of the closely related compound, Dansyl-phosphatidylethanolamine, which are critical for both experimental design and computational validation.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~335-340 nm | In organic solvents/lipid membranes |
| Emission Maximum (λem) | ~480-550 nm | Environmentally sensitive; blue-shifts in non-polar environments |
| Quantum Yield (ΦF) | 0.07 - 0.7 | Highly dependent on solvent polarity |
| Fluorescence Lifetime (τ) | 1-20 ns | Varies with the local environment and quenching |
Challenges and Limitations in this compound Research
Despite its utility, research using this compound is not without its challenges and limitations. A primary concern with any fluorescent probe is its potential to perturb the very system it is designed to study. The dansyl group, while relatively small, is still a bulky and polar moiety that can alter the local lipid packing and dynamics of the membrane.
Photostability is another significant limitation. Like many fluorophores, the dansyl group is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This can limit the duration of imaging experiments and make it difficult to study dynamic processes over long periods.
The environmental sensitivity of the dansyl fluorophore, while a major advantage, can also be a source of complexity in data interpretation. The fluorescence signal is a convolution of multiple factors, including local polarity, viscosity, and the presence of quenchers. Deconvoluting these contributions to the observed signal can be challenging and often requires the use of multiple experimental techniques and careful controls.
Furthermore, the synthesis and purification of high-purity this compound can be a non-trivial process. Impurities in the probe preparation can lead to artifacts in experimental results.
A summary of key challenges is presented in the table below:
| Challenge | Description |
| Membrane Perturbation | The dansyl group can disrupt the natural packing and dynamics of the lipid bilayer. |
| Photobleaching | Loss of fluorescence over time due to prolonged light exposure, limiting long-term imaging. |
| Complex Data Interpretation | The fluorescence signal is influenced by multiple environmental factors, requiring careful analysis. |
| Synthesis and Purity | The preparation of high-purity probe can be challenging and impurities can lead to artifacts. |
Emerging Avenues for Fluorescent Phospholipid Probes in Membrane Biology
The field of fluorescent phospholipid probes is continually evolving, with researchers developing new probes and techniques to overcome the limitations of existing tools. One of the most exciting emerging avenues is the development of next-generation fluorophores with improved photophysical properties. These include probes with greater photostability, higher quantum yields, and sharper emission spectra, which will enable longer and more detailed imaging experiments.
Another area of active research is the design of probes that are sensitive to specific aspects of the membrane environment, such as membrane tension or curvature. These probes will provide new insights into the mechanical properties of cell membranes and their role in cellular processes.
The development of probes that can be targeted to specific organelles within the cell is also a major goal. By attaching targeting moieties to fluorescent phospholipids (B1166683), researchers can selectively label the membranes of mitochondria, the endoplasmic reticulum, or the Golgi apparatus, allowing for the study of organelle-specific membrane biology.
Finally, the combination of fluorescent probes with super-resolution microscopy techniques is revolutionizing our ability to visualize the organization of cell membranes at the nanoscale. These techniques bypass the diffraction limit of light, allowing for the imaging of structures that were previously unresolvable. The development of fluorescent phospholipid probes that are compatible with these advanced imaging modalities is a key area of future research.
The continued development and application of this compound and other novel fluorescent phospholipid probes will undoubtedly lead to a deeper understanding of the complex and dynamic world of cellular membranes.
Q & A
Basic Research Questions
Q. How can dansyl sn-glycero-3-phosphoethanolamine (Dansyl-PE) be synthesized and purified for laboratory use?
- Methodological Answer : Dansyl-PE is synthesized via reaction pathways similar to phosphatidylethanolamine derivatives. For instance, cytidine diphosphate ethanolamine can react with diacylglycerol to form the phosphatidylethanolamine backbone, followed by dansyl chloride derivatization to label the ethanolamine group . Purification typically employs the Bligh-Dyer method, which uses chloroform-methanol mixtures to isolate lipids efficiently . High-purity fractions are obtained by isolating the chloroform layer, ensuring minimal contamination from non-lipid components.
Q. What spectroscopic methods are recommended for confirming the structural integrity of Dansyl-PE?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the dansyl group's attachment. Terminal dansyl groups exhibit characteristic aromatic hydrogen signals (e.g., isolated doublet at δ 8.0 ppm in H-NMR), distinguishing them from internal modifications . Liquid Chromatography-Mass Spectrometry (LC-MS) further confirms molecular weight and purity, with direct fast atom bombardment (FAB) or electrospray ionization (ESI) modes detecting the compound’s mass-to-charge ratio .
Q. How should researchers handle Dansyl-PE to avoid degradation during experiments?
- Methodological Answer : Dansyl-PE is sensitive to pH and oxidation. Storage at -20°C in inert solvents (e.g., chloroform) under nitrogen prevents hydrolysis . During liposome preparation, buffer systems should maintain neutral to slightly alkaline pH to stabilize the phospholipid bilayer and avoid micelle formation .
Advanced Research Questions
Q. How does pH influence the self-assembly behavior of Dansyl-PE in aqueous solutions?
- Methodological Answer : Dansyl-PE exhibits pH-dependent phase transitions. At acidic pH (≤5), it forms inverted hexagonal (H) micelles due to protonation of the ethanolamine headgroup, reducing electrostatic repulsion. At alkaline pH (≥8), it transitions to spherical micelles or stable bilayers, favoring liposome formation . Researchers should use dynamic light scattering (DLS) and cryo-electron microscopy to monitor these structural changes .
Q. What strategies optimize the incorporation of Dansyl-PE into liposomal systems for targeted drug delivery?
- Methodological Answer : Dansyl-PE’s fluorescent properties make it ideal for tracking liposome-cell interactions. Co-formulation with cationic lipids (e.g., DOTAP) or cholesterol enhances stability and cellular uptake . For bio-orthogonal functionalization, post-assembly coupling of antibodies via thiol-maleimide chemistry can target specific receptors . Fluorescence resonance energy transfer (FRET) assays using dansyl’s emission spectrum (λem ~500 nm) validate membrane fusion efficiency .
Q. How do data contradictions arise in reported fluorescence quantum yields of dansyl-labeled phospholipids?
- Methodological Answer : Discrepancies often stem from environmental factors (e.g., solvent polarity, temperature) and competing quenching mechanisms. For example, dansyl’s quantum yield decreases in polar solvents due to increased non-radiative decay. Researchers should standardize measurements using time-resolved fluorescence spectroscopy and reference dyes (e.g., quinine sulfate) to calibrate instrument sensitivity .
Data Contradiction and Analysis
Q. Why do some studies report conflicting results on Dansyl-PE’s stability in lipid bilayers?
- Analysis : Variations in experimental design, such as lipid composition (e.g., saturated vs. unsaturated acyl chains) and buffer ionic strength, significantly impact stability. For instance, unsaturated acyl chains (e.g., oleoyl groups) increase membrane fluidity, potentially destabilizing bilayers at high temperatures . Contradictions can be resolved by replicating studies under controlled conditions (e.g., fixed cholesterol content and ionic gradients) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
